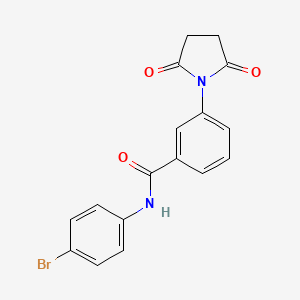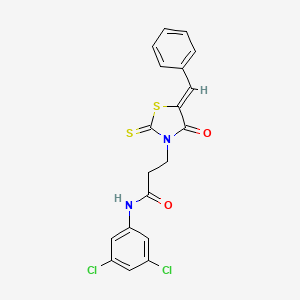![molecular formula C25H34N2O4 B5971261 1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B5971261.png)
1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound that features a unique structure combining isoquinoline, methoxyphenoxy, hydroxypropyl, and piperidin-4-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves multiple steps, typically starting with the preparation of the isoquinoline derivative. The key steps include:
Formation of the Isoquinoline Derivative: This can be achieved through the reduction of isoquinoline using reagents such as tin and hydrochloric acid or sodium and ethanol.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the isoquinoline derivative with a methoxyphenol compound under specific conditions to form the methoxyphenoxy intermediate.
Formation of the Hydroxypropyl Intermediate: The methoxyphenoxy intermediate is then reacted with a hydroxypropyl compound to form the hydroxypropyl intermediate.
Final Coupling with Piperidin-4-ol: The hydroxypropyl intermediate is finally coupled with piperidin-4-ol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-androgen agent.
Mechanism of Action
The mechanism of action of 1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an androgen receptor antagonist, effectively suppressing the growth of androgen-dependent and androgen-independent prostate cancer cell lines . The pathways involved include inhibition of androgen receptor signaling, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea
- 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
Uniqueness
1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anti-androgen agent sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[3-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-30-24-6-7-25(31-18-23(29)17-26-12-9-22(28)10-13-26)21(14-24)16-27-11-8-19-4-2-3-5-20(19)15-27/h2-7,14,22-23,28-29H,8-13,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLSIJREKNTBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5971191.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)

![2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE](/img/structure/B5971225.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B5971243.png)

![1-ethyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-7-methyl[1,8]naphthyridin-4(1H)-one](/img/structure/B5971254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)

![2-[4-(2,6-difluorobenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971268.png)
![2-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5971269.png)
